molecular formula C15H18N4O2 B12227796 5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12227796
M. Wt: 286.33 g/mol
InChI Key: IUGRHHXTLUBQMF-UHFFFAOYSA-N
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Description

5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a methoxypyridine and an oxolane moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the methoxypyridine and oxolane groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypyridine or oxolane groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxypyridine derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-methoxypyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H18N4O2/c1-20-14-13(5-2-6-16-14)11-8-17-15(18-9-11)19-10-12-4-3-7-21-12/h2,5-6,8-9,12H,3-4,7,10H2,1H3,(H,17,18,19)

InChI Key

IUGRHHXTLUBQMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CN=C(N=C2)NCC3CCCO3

Origin of Product

United States

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